OGDA

Super-resolution microscopy STED nanoscopy Peptidoglycan imaging

Bacterial cell wall researchers face inconsistent labeling when generic FDAAs fail to penetrate Gram-negative outer membranes or photobleach under STED depletion lasers. OGDA resolves this with its Oregon Green 488-D-alanine conjugate design. • Sub-100 nm STED nanoscopy via 488 nm excitation, 592/660 nm depletion compatibility. • Dual-gram labeling: penetrates both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) species. • pH-insensitive fluorescence (pKa ~4.7) for stable time-lapse imaging. Supplied at ≥98% purity (HPLC) with reliable global fulfillment.

Molecular Formula C24H16F2N2O8
Molecular Weight 498.4 g/mol
Cat. No. B12396858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOGDA
Molecular FormulaC24H16F2N2O8
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NCC(C(=O)O)N)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O
InChIInChI=1S/C24H16F2N2O8/c25-14-4-12-19(6-17(14)29)35-20-7-18(30)15(26)5-13(20)24(12)11-3-9(1-2-10(11)23(34)36-24)21(31)28-8-16(27)22(32)33/h1-7,16,29-30H,8,27H2,(H,28,31)(H,32,33)/t16-/m1/s1
InChIKeyRFRUFDKIAPOSBS-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OGDA (Oregon Green 488 D-Alanine) Fluorescent D-Amino Acid Probe for Super-Resolution Bacterial Cell Wall Imaging


(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid, commonly designated as OGDA (Oregon Green D-amino Acid), is a green-fluorescent D-alanine derivative within the FDAA (Fluorescent D-Amino Acid) probe class [1]. The compound features the Oregon Green 488 fluorophore, a 2',7'-difluorofluorescein variant, conjugated to the D-alanine backbone that enables metabolic incorporation into bacterial peptidoglycan via transpeptidase activity [2]. OGDA is specifically designed for super-resolution STED nanoscopy of bacterial cell wall synthesis with excitation/emission maxima at approximately 501/526 nm, matching standard 488 nm laser lines .

Why OGDA Cannot Be Substituted with Generic Green FDAA Probes


Fluorescent D-amino acids (FDAAs) vary dramatically in their photophysical properties, Gram-negative outer membrane penetration efficiency, and compatibility with super-resolution microscopy techniques [1]. Generic substitution between green-channel FDAAs—such as substituting OGDA with NADA (NBD-amino-D-alanine) or FDL (fluorescein-D-lysine)—introduces quantifiable performance deficits that compromise experimental reproducibility. NADA, despite inexpensive synthesis, exhibits substantially lower photostability that limits its utility in time-lapse or high-intensity laser imaging [2]. FDL and TDL, while brighter, show restricted metabolic incorporation in Gram-negative bacteria due to their larger molecular size [3]. OGDA occupies a specific performance niche by pairing the Oregon Green 488 fluorophore's enhanced photostability and lower pH sensitivity (pKa ~4.7 vs ~6.7 for unmodified fluorescein) with the D-alanine recognition element, enabling robust dual-gram staining while maintaining compatibility with STED depletion lasers. Substitution without verifying these differential parameters risks failed labeling in Gram-negative species, photobleaching during image acquisition, or inability to resolve sub-100 nm structures.

Quantitative Differentiation Evidence for OGDA Versus Closest FDAA Analogs


OGDA Enables STED Nanoscopy Resolution Below 100 nm, Unattainable with HADA

OGDA is explicitly validated for super-resolution stimulated emission depletion (STED) nanoscopy with demonstrated imaging resolution well below 100 nm in bacterial peptidoglycan [1]. In contrast, the widely used blue-fluorescent HADA (coumarin-based FDAA), while effective for confocal microscopy, is not optimized for STED depletion wavelengths and cannot achieve comparable sub-100 nm spatial resolution [2]. The Oregon Green 488 fluorophore in OGDA exhibits the photostability and narrow emission profile required to withstand the high-intensity depletion laser (typically 592 nm or 660 nm) inherent to STED without rapid photobleaching, whereas HADA lacks published STED compatibility data.

Super-resolution microscopy STED nanoscopy Peptidoglycan imaging

OGDA Exhibits Superior Photostability Relative to NADA in Bacterial Labeling

NADA (NBD-amino-D-alanine), a green-fluorescent FDAA alternative, is characterized in the primary FDAA protocol literature as suffering from low photostability that restricts its utility in experiments requiring extended illumination or repeated image acquisition [1]. OGDA, leveraging the Oregon Green 488 fluorophore, demonstrates quantifiably greater photostability: conjugates of OG488 are documented to permit increased photon acquisition before photodestruction compared to unmodified fluorescein conjugates . While direct photobleaching half-life comparisons between OGDA and NADA are not published in a single study, the class-level inference is robust: OGDA's fluorinated xanthene core confers the photostability advantage characteristic of 2',7'-difluorofluorescein derivatives, whereas NADA's NBD fluorophore is acknowledged to photobleach rapidly [1].

Photostability Time-lapse imaging FDAA probe selection

OGDA Labels Both Gram-Positive and Select Gram-Negative Bacteria, Unlike FDL/TDL

OGDA is demonstrated to efficiently incorporate into the peptidoglycan of both Gram-positive (e.g., B. subtilis) and some Gram-negative bacteria (e.g., E. coli), enabling dual-gram imaging with a single probe [1]. In contrast, larger FDAA probes such as FDL (fluorescein-D-lysine) and especially TDL (TAMRA-D-lysine) exhibit limited metabolic incorporation in Gram-negative species due to restricted penetration of the outer membrane [2]. The D-alanine backbone of OGDA, coupled with the moderately sized Oregon Green 488 fluorophore (MW ~512 for OGDA), preserves sufficient permeability for Gram-negative labeling, whereas the D-lysine scaffold of FDL/TDL combined with bulkier fluorophores impedes access to periplasmic transpeptidases [2].

Gram-negative labeling FDAA permeability Peptidoglycan incorporation

OGDA pKa ~4.7 Ensures pH-Insensitive Fluorescence Across Physiological Range

The Oregon Green 488 fluorophore in OGDA has a pKa of approximately 4.7, substantially lower than unmodified fluorescein (pKa ~6.7) and comparable to other 2',7'-difluorofluorescein derivatives . This lowered pKa ensures that OGDA maintains near-maximal fluorescence intensity throughout the physiological pH range (pH 6-8) encountered in bacterial culture media and intracellular environments. In contrast, unmodified fluorescein-based probes (including FDL, which uses FITC) exhibit pH-dependent quenching at neutral to slightly acidic pH, introducing variability in quantitative fluorescence measurements across different bacterial growth phases or microenvironments [1].

pH sensitivity Fluorescein derivatives Oregon Green 488

OGDA Excitation/Emission Maxima Match Standard 488 nm Laser Lines

OGDA exhibits excitation/emission maxima at approximately 501/526 nm, with the excitation peak optimally positioned for the widely available 488 nm argon-ion laser line and solid-state 488 nm lasers standard on most confocal microscopes, flow cytometers, and STED systems . This spectral alignment eliminates the need for specialized filters or laser lines. In comparison, blue-shifted FDAAs such as HADA (λex/λem ~405/460 nm) require UV or 405 nm laser sources not universally available on all imaging platforms, while NADA (λex/λem ~470/540 nm) exhibits suboptimal excitation at 488 nm [1]. OGDA thus provides maximum instrument compatibility within the green fluorescent FDAA class.

Spectral compatibility Fluorescence microscopy 488 nm laser

Optimal Application Scenarios for OGDA in Bacterial Cell Wall Research


Super-Resolution STED Nanoscopy of Gram-Negative Bacterial Peptidoglycan

OGDA is the FDAA probe of choice for STED nanoscopy of Gram-negative bacterial cell walls, where sub-100 nm resolution is required to resolve peptidoglycan insertion patterns, septal architecture, or protein localization [1]. The compound's efficient incorporation into E. coli and other Gram-negative species enables super-resolution studies that are inaccessible with larger FDAA probes (FDL/TDL) and lack the photostability required for STED when using NADA. Experimental protocol: Label exponentially growing cultures with 0.5-1 mM OGDA for 1-2 doublings, fix with 2-4% paraformaldehyde, and image with 488 nm excitation and STED depletion at 592 nm or 660 nm.

Time-Lapse Tracking of Peptidoglycan Synthesis in Live Bacteria

OGDA's enhanced photostability relative to NADA and unmodified fluorescein conjugates [1] supports extended time-lapse fluorescence microscopy of peptidoglycan synthesis dynamics. The reduced pKa (~4.7) ensures stable fluorescence intensity despite media acidification during bacterial growth . Applications include monitoring cell wall remodeling during division, tracking PG insertion sites over multiple generations, and quantifying synthesis rates under antibiotic challenge. OGDA can be applied as a pulse label (short incubation followed by washout) or maintained continuously in growth media for cumulative labeling.

Dual-Gram Species Comparative Peptidoglycan Studies

OGDA enables parallel labeling of both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) species using a single FDAA probe, facilitating comparative studies of cell wall synthesis across bacterial taxa [1]. This dual-gram compatibility eliminates the need for separate probe optimization per species and ensures consistent fluorophore properties (brightness, photostability, spectral characteristics) across all samples. The Oregon Green 488 fluorophore's compatibility with standard GFP/FITC filter sets allows seamless integration with existing multicolor imaging workflows (e.g., co-staining with DAPI, FM dyes, or fluorescent protein fusions).

High-Throughput Screening for Peptidoglycan Synthesis Inhibitors

OGDA's spectral alignment with 488 nm excitation sources and emission in the green channel (526 nm) makes it suitable for fluorescence microplate reader-based assays [1]. The pH-insensitive fluorescence ensures consistent signal quantification across 96- or 384-well plates regardless of minor media pH fluctuations. Screening applications include identifying novel transpeptidase inhibitors, characterizing antibiotic mechanisms of action, and assessing PG synthesis defects in mutant libraries. Signal can be normalized to optical density (OD600) for quantitative synthesis rate comparisons.

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